

Spectroscopic Profile of 2-Chlorodibenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorodibenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorodibenzofuran**, a chlorinated aromatic ether. The information presented herein is crucial for the identification, characterization, and analysis of this compound in various research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Chlorodibenzofuran** ($C_{12}H_7ClO$). Due to the limited availability of directly published, comprehensive datasets for this specific compound, the following information is compiled from analogous compounds and spectral database information. It should be noted that experimental conditions can influence spectral data, and the values presented here should be considered as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum of **2-Chlorodibenzofuran** is expected to exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the position of the chlorine atom and the complex spin-spin coupling patterns of the aromatic protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, unless there is accidental equivalence. The chemical shifts will be in the aromatic region (typically 110-160 ppm). The carbon atom attached to the chlorine will experience a downfield shift. PubChem provides access to ¹³C NMR spectra for **2-Chlorodibenzofuran**.^[1]

Table 1: Predicted ¹H and ¹³C NMR Data for **2-Chlorodibenzofuran**

¹ H NMR		¹³ C NMR	
Proton	Predicted Chemical Shift (ppm)	Carbon	Predicted Chemical Shift (ppm)
H-1	7.5 - 7.7	C-1	~122
H-3	7.4 - 7.6	C-2	~130 (C-Cl)
H-4	7.9 - 8.1	C-3	~125
H-6	7.6 - 7.8	C-4	~121
H-7	7.3 - 7.5	C-4a	~128
H-8	7.4 - 7.6	C-5a	~155
H-9	7.9 - 8.1	C-6	~112
C-7	~123		
C-8	~128		
C-9	~121		
C-9a	~124		
C-9b	~156		

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chlorodibenzofuran** will be characterized by absorption bands typical for aromatic compounds and C-Cl stretching.

Table 2: Characteristic IR Absorption Bands for **2-Chlorodibenzofuran**

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
C-O-C Asymmetric Stretch	1300 - 1200	Strong
C-Cl Stretch	850 - 550	Strong
Out-of-plane C-H Bending	900 - 675	Strong

Mass Spectrometry (MS)

Mass spectrometry of **2-Chlorodibenzofuran** is expected to show a prominent molecular ion peak (M^+) and characteristic fragmentation patterns involving the loss of chlorine and carbon monoxide. The presence of the chlorine atom will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). While electron impact mass spectra of polychlorinated dibenzofurans are not always highly isomer-specific, they provide valuable information for identification.[2][3] The PubChem entry for **2-Chlorodibenzofuran** indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]

Table 3: Expected Mass Spectrometry Data for **2-Chlorodibenzofuran**

m/z	Relative Intensity (%)	Assignment
202/204	~100 / ~33	$[M]^+$ (Molecular ion)
167	Moderate	$[M - \text{Cl}]^+$
139	Moderate	$[M - \text{Cl} - \text{CO}]^+$

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for chlorinated dibenzofurans are crucial for obtaining high-quality and reproducible results.

NMR Spectroscopy

- Sample Preparation: A sample of **2-Chlorodibenzofuran** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - A standard pulse sequence (e.g., zg30) is used.
 - The spectral width is set to cover the aromatic region (e.g., 0-10 ppm).
 - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
 - The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - The spectral width is set to cover the aromatic carbon region (e.g., 0-160 ppm).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - Data processing is similar to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **2-Chlorodibenzofuran**, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be prepared and analyzed in an IR cell.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Acquisition:
 - A background spectrum of the KBr pellet or the solvent is recorded first.
 - The sample spectrum is then recorded.
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
 - The spectral range is typically $4000\text{-}400\text{ cm}^{-1}$.

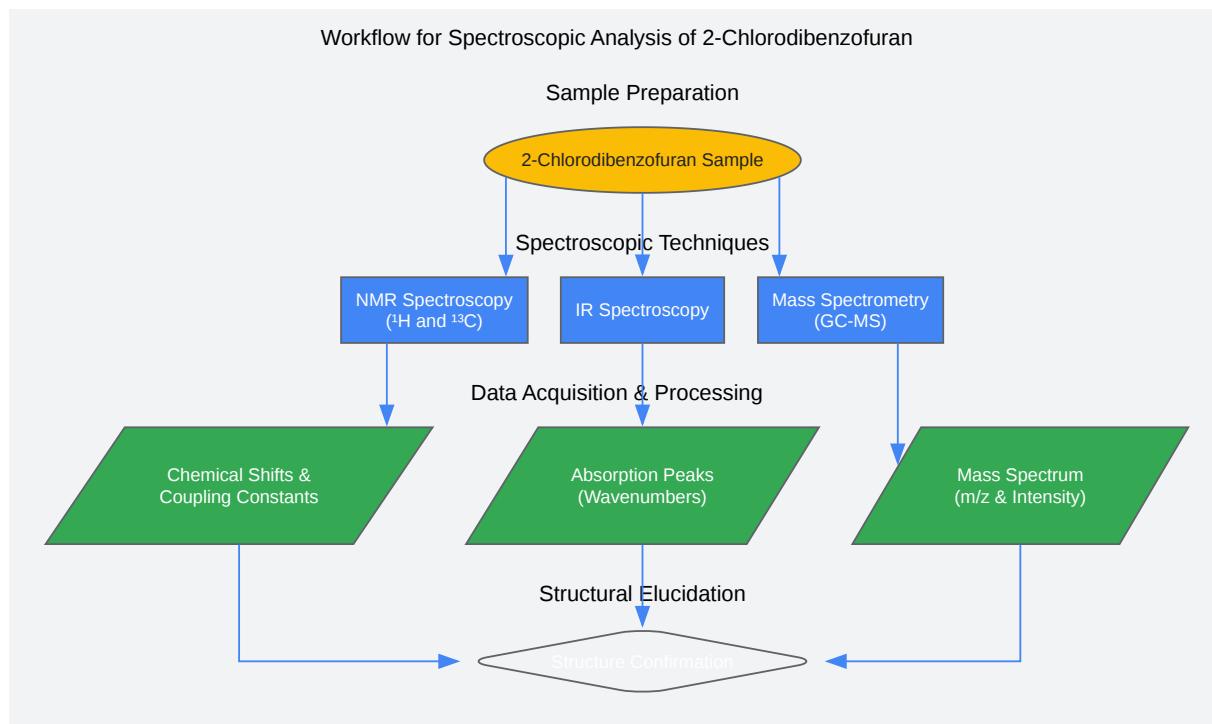
Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred method for analyzing chlorinated dibenzofurans.
- Gas Chromatography (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
 - Injection: A small volume of a dilute solution of the sample in a suitable solvent (e.g., hexane or toluene) is injected into the GC.
 - Temperature Program: A temperature program is used to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

- Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **2-Chlorodibenzofuran**.



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Spectroscopic analysis workflow.

This guide serves as a foundational resource for professionals working with **2-Chlorodibenzofuran**. For definitive identification and characterization, it is always recommended to acquire experimental data on an authentic sample and compare it with reference spectra from reliable databases.

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